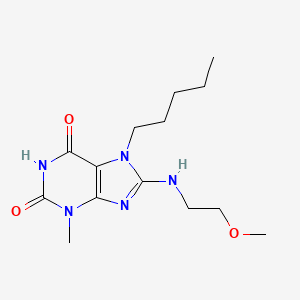

8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

- 3-Methyl group: A common substitution in xanthine derivatives, stabilizing the purine ring and influencing receptor interactions.

- 7-Pentyl chain: A longer alkyl substituent at position 7, which enhances lipophilicity and may improve membrane permeability compared to shorter chains.

This compound’s structure positions it within a broader class of purine-2,6-diones studied for diverse biological activities, including receptor antagonism, enzyme inhibition, and anticancer effects.

Properties

IUPAC Name |

8-(2-methoxyethylamino)-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3/c1-4-5-6-8-19-10-11(16-13(19)15-7-9-22-3)18(2)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDZJJFEDMCLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1NCCOC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the methoxyethylamino, methyl, and pentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It has been investigated for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research has explored its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in substitutions at positions 3, 7, and 8. Below is a detailed analysis of key analogs and their functional differences:

Table 1: Structural Comparison of Purine-2,6-dione Derivatives

Key Findings and Trends

Position 3 Substitutions :

- Methyl groups (target compound, ) are common, but isohexyl () or benzyl () substituents can enhance receptor affinity. The target’s 3-methyl group suggests moderate hydrophobicity compared to bulkier analogs.

Shorter chains (e.g., methyl in ) or aromatic groups (e.g., benzyl in ) are linked to receptor-specific activities.

Position 8 Modifications: Amino vs. Ether/Oxygen Groups: The target’s 2-methoxyethylamino group combines hydrogen-bonding (amino) and solubility (methoxy) properties. This contrasts with ether-linked pyridinyloxy () or carbaldehyde () groups, which may reduce metabolic stability.

Pharmacological and Physicochemical Comparisons

- Lipophilicity : The target’s 7-pentyl and 8-methoxyethyl groups likely confer higher logP values than analogs with methyl or hydroxyethyl substituents, favoring tissue penetration but possibly reducing aqueous solubility.

- Receptor Targeting: Unlike arylpiperazine derivatives (), which target 5-HT6/D2 receptors, the target’s 7-pentyl chain may shift activity toward lipid-associated enzymes or receptors, such as phosphodiesterases or adenosine receptors.

- Metabolic Stability : Methoxy groups (target) are generally more resistant to oxidation than hydroxy groups (), suggesting improved pharmacokinetics.

Biological Activity

8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione , a synthetic compound belonging to the purine family, has garnered attention for its potential biological activities. This article outlines its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a purine core with specific substitutions that enhance its biological activity. The synthesis typically involves multiple steps starting from simpler precursors, including:

- Formation of the Purine Core : Initial reactions to construct the purine backbone.

- Introduction of Functional Groups : Subsequent modifications to add methoxyethylamino, methyl, and pentyl groups.

| Property | Value |

|---|---|

| IUPAC Name | 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione |

| Molecular Formula | C15H22N4O3 |

| Molecular Weight | 294.36 g/mol |

| CAS Number | 672320-60-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical cellular processes. The specific mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interactions with cell surface receptors can lead to altered signal transduction.

Case Study: Inhibition of Dihydrofolate Reductase (DHFR)

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can be particularly relevant in cancer therapy.

Table 2: Biological Activities

| Activity | Target | Reference |

|---|---|---|

| DHFR Inhibition | Dihydrofolate Reductase | Queener et al. |

| Cell Proliferation | Cancer Cells | MDPI Review |

| Antimicrobial Effects | Bacterial Strains | BenchChem |

Therapeutic Applications

The compound has been explored for various therapeutic applications:

- Cancer Treatment : Its ability to inhibit DHFR positions it as a potential candidate for cancer therapies.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating possible use as an antimicrobial agent.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in preclinical models.

Research Findings

Recent studies have highlighted the compound's potential in treating diseases characterized by rapid cell division, such as cancer. For instance, a study evaluated its effectiveness against different cancer cell lines and reported significant growth inhibition at low concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 8-((2-methoxyethyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. Key steps include:

- Alkylation : Introducing the pentyl group at position 7 using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Amination : Reacting with 2-methoxyethylamine in polar aprotic solvents (e.g., DMSO or DMF) at 60–80°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical for isolating the pure compound. Optimize reaction time and solvent choice to minimize byproducts (e.g., N7 vs. N9 alkylation) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyethyl and pentyl groups) and assess purity .

- Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 395.2) .

- X-ray Crystallography : For unambiguous determination of bond lengths and stereochemistry, if single crystals are obtainable .

Q. What preliminary assays are recommended to identify biological targets?

- Methodological Answer : Start with in vitro screening:

- Enzyme Inhibition : Test against adenosine deaminase or kinases using fluorometric/colorimetric assays (e.g., ATPase activity via malachite green phosphate detection) .

- Receptor Binding : Radioligand displacement assays for adenosine receptors (A₁, A₂ₐ) .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to viral polymerases or metabolic enzymes .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Systematically control variables:

- Assay Conditions : Standardize buffer pH, ionic strength, and cofactor concentrations (e.g., Mg²⁺ for kinase assays) .

- Cell Line Variability : Use isogenic cell lines to isolate genetic factors affecting response .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or instrument sensitivity .

Q. What strategies are effective for elucidating the compound’s mechanism of action in viral replication inhibition?

- Methodological Answer : Combine functional and structural approaches:

- Time-Kill Assays : Assess viral load reduction (e.g., hepatitis C virus) via qRT-PCR over 72 hours .

- Covalent Binding Studies : Use LC-MS/MS to identify adducts formed with viral polymerases .

- Cryo-EM : Resolve compound-enzyme complexes to visualize binding pockets and conformational changes .

Q. How can stability and degradation pathways be characterized under physiological conditions?

- Methodological Answer : Conduct forced degradation studies :

- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C; monitor via HPLC-UV for degradation products (e.g., cleavage of methoxyethyl group) .

- Oxidative Stress : Expose to H₂O₂ or cytochrome P450 isoforms (use liver microsomes) to identify reactive metabolites .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation (λmax shifts indicate structural changes) .

Q. What computational methods support rational design of derivatives with enhanced selectivity?

- Methodological Answer : Leverage cheminformatics and QSAR :

- Molecular Dynamics Simulations : Analyze binding pocket flexibility (e.g., using GROMACS) to optimize substituent bulk/hydrophobicity .

- Free Energy Perturbation (FEP) : Predict ΔΔG values for modified analogs targeting specific residues (e.g., His278 in adenosine receptors) .

- ADMET Prediction : Use SwissADME or pkCSM to prioritize derivatives with improved bioavailability and reduced toxicity .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimizing Yield

| Step | Optimal Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Alkylation (Position 7) | K₂CO₃, DMF, 80°C, 8h | 65–75% | ≥95% |

| Amination (Position 8) | 2-Methoxyethylamine, DMSO, 70°C, 18h | 50–60% | ≥90% |

| Final Purification | Silica gel, CH₂Cl₂/MeOH (95:5 to 85:15) | N/A | ≥98% |

| Data derived from |

Table 2 : Common Biological Targets and Assay Platforms

| Target | Assay Type | Key Readout | Reference |

|---|---|---|---|

| Adenosine A₂ₐ Receptor | Radioligand Binding | IC₅₀ (nM) via [³H]ZM241385 | |

| HCV NS5B Polymerase | Fluorescent Nucleotide | % Inhibition at 10 μM | |

| Human Kinases (e.g., CDK2) | ADP-Glo™ | ATP Consumption Rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.